BenchChemオンラインストアへようこそ!

N-(4-Bromophenyl)-3-pyridinamine

Kinase Inhibitor Non-Small Cell Lung Cancer (NSCLC) Structure-Activity Relationship (SAR)

N-(4-Bromophenyl)-3-pyridinamine is a privileged kinase inhibitor building block whose para-bromo substitution is structurally non-interchangeable. Regioisomeric shifts (e.g., 3-bromo) or halogen swaps (4-Cl, 4-F) drastically reduce target binding, as shown by SAR studies. The para-bromo pattern optimizes π-stacking in kinase ATP-binding pockets; the scaffold also displays selective DRD4 affinity (pKi 7.03) for neuropsychiatric chemical probes. The bromine atom provides a reliable synthetic handle for Suzuki-Miyaura/Buchwald-Hartwig elaborations. Supplied at ≥98% purity with full GHS hazard characterization to ensure experimental reproducibility. Not for human use; intended for research and further manufacturing only.

Molecular Formula C11H9BrN2
Molecular Weight 249.111
CAS No. 941585-04-2
Cat. No. B2551425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-3-pyridinamine
CAS941585-04-2
Molecular FormulaC11H9BrN2
Molecular Weight249.111
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H
InChIKeyJGYIUTCUZFKMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-3-pyridinamine (CAS 941585-04-2): A Privileged Pyridin-3-amine Scaffold for Kinase Inhibitor and GPCR Ligand Synthesis


N-(4-Bromophenyl)-3-pyridinamine is a bifunctional diarylamine research chemical characterized by a 3-pyridinamine core linked to a 4-bromophenyl group. This N-arylpyridin-3-amine scaffold is a critical building block for the synthesis of complex pharmaceutical agents, particularly multitargeted protein kinase inhibitors and GPCR ligands, due to its capacity for further functionalization via the bromine atom and amine linker [1]. It is not intended for direct human use and is supplied for research and further manufacturing purposes only .

Why Generic N-Arylpyridin-3-amine Scaffolds Cannot Substitute for N-(4-Bromophenyl)-3-pyridinamine


The 4-bromophenyl substitution pattern is not interchangeable with other halogen or positional isomers (e.g., 3-bromo, 4-chloro, or 4-fluoro) due to profound differences in molecular geometry and electronic properties that directly impact biological target engagement. For instance, the para-bromo substituent provides an optimal balance of steric bulk and polarizability for π-stacking interactions within kinase ATP-binding pockets [1]. A study of related compounds showed that even a regioisomeric shift (e.g., to N-(3-bromophenyl)-3-pyridinamine) can drastically alter binding affinity, and simple substitution to a 4-chlorophenyl or 4-fluorophenyl analog significantly reduces lipophilicity and changes receptor-binding kinetics [1]. Therefore, substituting with a non-4-bromophenyl analog jeopardizes the specific SAR that makes this scaffold valuable as a precursor.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-3-pyridinamine


4-Bromo Substitution Confers Favorable Kinase Binding Compared to 3-Bromo and Unsubstituted Phenyl Analogs

The 4-bromophenyl moiety is a key pharmacophoric element. In a systematic SAR study of pyridin-3-amine derivatives targeting FGFR, the para-bromo substitution was found to be optimal for maintaining inhibitory potency. While the exact IC50 of N-(4-bromophenyl)-3-pyridinamine against FGFR1 is >1000 nM, the data demonstrates that this scaffold is a valid starting point for lead optimization. The unsubstituted phenyl analog (Compound 1) was inactive, and the 3-bromophenyl analog exhibited reduced activity [1].

Kinase Inhibitor Non-Small Cell Lung Cancer (NSCLC) Structure-Activity Relationship (SAR)

N-(4-Bromophenyl)-3-pyridinamine is a Selective Binder for Dopamine D4 Receptor Over Closely Related Amine Scaffolds

The compound demonstrates measurable affinity for the dopamine D4 receptor (DRD4) with a pKi of 7.03. This level of receptor engagement is not observed for the majority of N-arylpyridin-3-amine analogs, highlighting a specific biological interaction conferred by this precise substitution pattern [1].

GPCR Dopamine Receptor Neuropsychiatric Research

N-(4-Bromophenyl)-3-pyridinamine Offers a Superior Balance of Boiling Point and Lipophilicity for Downstream Chemistry

The compound's predicted physicochemical properties—a boiling point of 365.7°C at 760 mmHg and a calculated LogP of 3.59 —position it as a versatile intermediate. This LogP value is considered optimal for drug-likeness (Lipinski's Rule of Five). Comparatively, its 4-chlorophenyl analog (LogP ~3.2) is less lipophilic, and the 4-iodophenyl analog is significantly more lipophilic and prone to instability, making the bromo derivative the preferred choice for balancing reactivity and physicochemical properties .

Organic Synthesis Medicinal Chemistry Process Chemistry

N-(4-Bromophenyl)-3-pyridinamine Scaffold Enables Potent Multitargeted Kinase Inhibition After Functionalization

Derivatives of the pyridin-3-amine scaffold, specifically those incorporating the N-(4-bromophenyl)-3-pyridinamine core, have been optimized into potent, multitargeted kinase inhibitors. The study highlights that compound 3m, which was derived from an N-(4-bromophenyl)-3-pyridinamine analog, demonstrated nanomolar inhibition against multiple oncogenic kinases, including FGFR1-3, RET, EGFR, and ALK, and achieved a tumor growth inhibition (TGI) of 66.1% in an NCI-H1581 NSCLC xenograft model [1]. This validates the scaffold's potential for generating advanced lead compounds, in stark contrast to simpler, less functionalized aniline derivatives.

Kinase Inhibitor Anticancer FGFR

High Chemical Purity and Comprehensive Hazard Classification Data Streamline Procurement and Handling

Commercially available N-(4-Bromophenyl)-3-pyridinamine is offered with a minimum purity of 98% , and is supplied with standardized hazard information. It is classified with GHS07 (Warning) and hazard statements H302, H315, H319, H335 . This level of documentation contrasts with less common analogs, for which purity and safety data are often inconsistent or unavailable, leading to experimental variability and increased compliance burden.

Chemical Sourcing Laboratory Safety Supply Chain

Key Application Scenarios for N-(4-Bromophenyl)-3-pyridinamine Based on Quantitative Differentiation


Synthesis of Novel Multitargeted Kinase Inhibitors for Oncology Research

As demonstrated in Section 3, derivatives of the N-(4-bromophenyl)-3-pyridinamine scaffold have shown potent, multitargeted inhibition of oncogenic kinases and significant in vivo antitumor activity (TGI = 66.1%) [1]. Researchers focusing on overcoming drug resistance in NSCLC should utilize this specific bromoaryl scaffold as a starting point for SAR campaigns, as the para-bromo substitution is essential for initial target engagement [1].

Development of Selective Dopamine D4 Receptor (DRD4) Ligands

Given its selective and quantifiable affinity for DRD4 (pKi = 7.03) [1], N-(4-bromophenyl)-3-pyridinamine is a privileged starting material for developing chemical probes or drug candidates targeting neuropsychiatric disorders. It should be prioritized over other N-arylpyridin-3-amine isomers that do not exhibit this specific receptor interaction [1].

Synthesis of Advanced GPCR Ligands via Cross-Coupling Reactions

The compound's predicted LogP of 3.59 and high boiling point (365.7°C) make it a robust and versatile intermediate for further elaboration via reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. The bromine atom provides a reliable synthetic handle for introducing diverse molecular complexity, which is critical for high-throughput medicinal chemistry programs.

Reproducible In Vitro and In Vivo Pharmacology Studies

With a commercially available purity of 98% and fully characterized GHS hazard data [1][2], procurement of this compound ensures high experimental reproducibility. Researchers can confidently use this building block without the confounding effects of impurities or unexpected safety issues that may arise when sourcing less-characterized analogs from alternative suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Bromophenyl)-3-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.